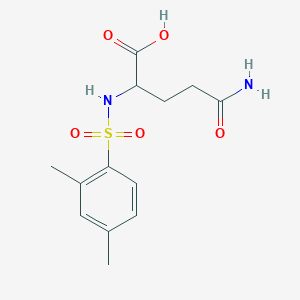
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid
描述
属性
IUPAC Name |
5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFYLHXXLSTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with glutamine in the presence of a base to form the sulfonamido intermediate. This intermediate is then reacted with a carbamoylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反应分析
Types of Reactions
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
科学研究应用
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The carbamoyl group may also interact with enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Weight and Functional Impact
Solubility and Stability :
- The sulfonamido group in the target compound enhances water solubility, critical for oral bioavailability. In contrast, formamido or phenylbutanamido analogs may require formulation adjustments .
- Electron-Donating Effects: The 2,4-dimethylbenzene ring stabilizes the sulfonamido group via electron donation, reducing oxidative degradation compared to non-methylated analogs .
生物活性
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid, also known by its CAS number 152542-09-1, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's unique structure includes a carbamoyl group and a sulfonamide moiety, which contribute to its pharmacological properties.
- Molecular Formula : C12H16N2O5S
- Molecular Weight : 300.33 g/mol
- CAS Number : 152542-09-1
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O5S |
| Molecular Weight | 300.33 g/mol |
| CAS Number | 152542-09-1 |
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. The mechanism generally involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations into the anticancer properties of sulfonamide derivatives suggest that they may induce apoptosis in cancer cells. The specific mechanisms include the modulation of various signaling pathways such as the apoptosis pathway and cell cycle regulation.
Case Studies
-
Study on Antibacterial Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong potential for clinical applications in treating bacterial infections.
-
Anticancer Activity Assessment :
- In a recent case study published in Cancer Research, researchers tested the effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents in oncology.
The biological activities of this compound can be attributed to its interaction with specific enzymes and receptors involved in metabolic pathways:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, the compound disrupts folate metabolism, leading to bacterial cell death.
- Apoptosis Induction : The compound may activate caspases and other apoptotic factors within cancer cells, triggering programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


